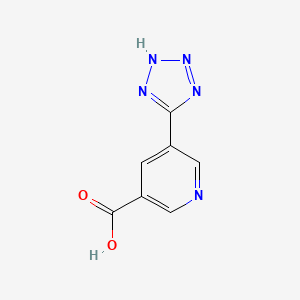

5-(1H-tetrazol-5-yl)-nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(1H-tetrazol-5-yl)-nicotinic acid” is a compound that has been used in the synthesis of various metal-organic frameworks . It has been used as a ligand in the synthesis of four transition metal coordination polymers .

Synthesis Analysis

The synthesis of “this compound” involves the construction of coordination polymers. For example, four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized . They are formulated as [Zn (TZI)]· (CH3)2NH2+·H2O (1), [Cd2 (OH) (TZI) (H2O)2]·DMF·0.5H2O (2), [MnNa (TZI)]·2H2O (3), and [Mn3 (TZI)2 (12H2O)]·4H2O (4) .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It forms a 3D (4,4)-connected framework with a Schläfli symbol of 4 2 6 2 8 2 . The layers are further stabilized and associated into 3D architectures through intra- and interchain hydrogen bonds and/or π–π stacking .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Potential

5-(1H-tetrazol-5-yl)-nicotinic acid, as a derivative of nicotinic acid, holds promise in the field of oncology. Nicotinic acid and its derivatives have been extensively studied for their anticancer properties. Research highlights that nitrogen-containing heterocyclic compounds, such as nicotinic acid derivatives, exhibit a wide range of biological properties and have significant potential in anticancer drug development. The profound impact of nicotinic acid derivatives on cancer research is underscored by their role in synthesizing various anticancer agents, with considerable work done in exploring their anticancer potential (Jain et al., 2020).

Biochemical Properties and Applications

The tetrazole moiety, a component of this compound, is recognized for its broad spectrum of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazole serves as a bioisostere for the carboxylic acid group and can be used to enhance the lipophilicity and bioavailability of drugs while minimizing side effects. The biochemical and clinical significance of the tetrazole moiety as a pharmacophore in drug development is well-documented, highlighting its role in the synthesis of tetrazole derivatives and their diverse biological activities (Patowary et al., 2021).

Lipid Metabolism and Cardiovascular Health

Nicotinic acid, closely related to this compound, is renowned for its potent effects on lipid metabolism. It significantly affects lipoprotein levels, notably raising high-density lipoprotein cholesterol (HDL-C), reducing low-density lipoprotein cholesterol (LDL-C), and lowering triglycerides. Furthermore, nicotinic acid is the most effective agent for raising HDL-C and reducing lipoprotein(a), playing a crucial role in cardiovascular health and the treatment of dyslipidemia. Its effects are often additive when combined with other lipid-lowering agents, making it a valuable component of comprehensive lipid management strategies (Digby et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 5-(1H-tetrazol-5-yl)-nicotinic acid are transition metal ions, such as zinc, cadmium, and manganese . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression.

Mode of Action

This compound interacts with its targets by forming coordination polymers . These polymers are structures in which metal ions are linked by the this compound ligands . The formation of these polymers can lead to changes in the physical and chemical properties of the metal ions, potentially influencing their biological activities.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with metal ions. For instance, compounds formed with this acid and zinc or cadmium ions display intense photoluminescence properties . On the other hand, when interacting with manganese ions, the compound exhibits an antiferromagnetic interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the formation and stability of the coordination polymers that the compound forms with metal ions .

Eigenschaften

IUPAC Name |

5-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUNUOLPVZSPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)